The compound (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine, often referred to in scientific literature, is a unique chemical structure that combines a cyclopropyl group with a propylamine backbone. This compound is part of a broader class of amines that have garnered attention for their potential pharmacological applications. Its synthesis, properties, and mechanisms of action are of particular interest in medicinal chemistry.
This compound can be synthesized through various methods, primarily involving the reaction of cyclopropyl derivatives with dimethylaminopropylamine. The synthesis techniques and their efficiencies are well-documented in chemical literature, particularly in studies focusing on novel amine derivatives and their biological activities .
(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine is classified as an aliphatic amine due to its amine functional group attached to an aliphatic carbon chain. It falls under the category of secondary amines, as it contains two alkyl or aryl groups attached to the nitrogen atom.
The synthesis of (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine typically involves multi-step reactions:
The molecular structure of (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine features:
The structural formula can be represented as follows:
Where , , and correspond to the number of carbon, hydrogen, and nitrogen atoms respectively.
The compound can participate in various chemical reactions typical for amines:
The mechanism of action for compounds like (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine often involves:
Studies suggest that such compounds may exhibit activity related to neurotransmitter modulation, impacting conditions such as anxiety or depression .
The compound has potential applications in several fields:
(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine represents a structurally sophisticated molecule combining two pharmacologically significant motifs: a strained cyclopropyl ring and a basic dimethylamino group. This compound (IUPAC Name: N-(1-cyclopropylethyl)-N',N'-dimethylpropane-1,3-diamine; Molecular Formula: C₁₀H₂₂N₂; Molecular Weight: 170.30 g/mol) features a distinctive molecular architecture where the cyclopropyl group is attached via an ethyl linker to a propylamine backbone terminated with the dimethylamino functionality [1]. Its chemical structure (Canonical SMILES: CC(C1CC1)NCCCN(C)C) enables diverse biological interactions, making it a compelling subject for pharmaceutical exploration [1]. The compound's significance lies in its potential to interact with neurological targets, particularly given the established roles of structurally related compounds in modulating neurotransmitter systems and viral replication processes within the central nervous system [1] . Its synthesis typically involves multi-step processes, including alkylation of amines with cyclopropyl halides followed by reductive amination to introduce the dimethylamino group, with purification achieved through crystallization or chromatography [1].
The cyclopropyl group imparts unique electronic and steric properties due to its high ring strain (∼27.5 kcal/mol) and characteristic bond angles [1]. This strain enhances reactivity and influences conformational restraint in molecular interactions, potentially improving target binding specificity. Computational studies reveal significant bond shortening in cyclopropane rings (C–C bond distance: 1.5030 Å) compared to standard alkanes, contributing to distinctive electronic profiles [1]. These properties enable key biological interactions:
The 3-(dimethylamino)propyl moiety (DMAPA) serves as a versatile pharmacophore with demonstrated significance across therapeutic agents. Its key properties include:
Table 1: Comparative Analysis of Pharmacophoric Motifs in Drug Design
Motif | Key Properties | Biological Effects | Representative Therapeutics |
---|---|---|---|
Cyclopropyl | High ring strain (27.5 kcal/mol), bond angle distortion (60° vs. 109.5°), shortened C-C bonds (1.50 Å) | Enhanced binding affinity, metabolic stability, conformational restraint | Tranylcypromine (antidepressant), Prasugrel (antiplatelet) |
Dimethylamino | pKₐ ~10.5, strong electron-donation, hydrogen-bond acceptor, salt-forming capability | Improved solubility, membrane penetration, target interaction | Fluoxetine (antidepressant), Ranitidine (antihistamine), Doxepin (tricyclic antidepressant) |
Synthetic innovations enable precise incorporation of these motifs. For (1-cyclopropylethyl)[3-(dimethylamino)propyl]amine, advanced catalytic systems demonstrate exceptional efficiency:
Table 2: Catalytic Approaches to Cyclopropylamine Synthesis
Catalytic System | Reaction Type | Conditions | Yield (%) | Stereoselectivity (er) |
---|---|---|---|---|
Yb(OTf)₃ | Ring-opening | CH₃CN, RT, 0.5 hr | 94 | N/A |
Rh₂(DOSP)₄ (0.5 mol%) | Cyclopropanation | CH₂Cl₂, 24 hr | 97 | 99:1 |
Modified Quinine 21 (20 mol%) | MIRC | Toluene, -20°C, 48 hr | 84 | 97:3 |
Microwave-Assisted Rh₂(DOSP)₄ | Cyclopropanation | 100°C, 300W, 10 min | 95 | 98:2 |
Molecular modeling provides insight into the compound's behavior during biological interactions. Density functional theory (B3LYP/6-31G*) and high-level CCSD(T)/cc-pVQZ calculations characterize transition states in amine-alkylation processes [1]. These studies reveal that primary enamine-mediated reactions proceed through half-chair transition states with significantly lower activation energies than secondary enamine pathways, attributed to enhanced charge stabilization via intermolecular hydrogen bonding [1]. The dimethylamino group's strong electron-donation influences electron density distribution across the molecule, potentially enhancing interactions with electron-deficient biological targets.
The structural features of (1-cyclopropylethyl)[3-(dimethylamino)propyl]amine suggest significant potential for addressing neurological disorders and neurotropic viral infections. The compound's physicochemical profile—moderate lipophilicity combined with water-solubility imparted by the dimethylamino group—facilitates blood-brain barrier penetration, a critical requirement for central nervous system (CNS)-targeted therapeutics [1] [3]. This property aligns with structurally related compounds demonstrating efficacy against neurotropic viruses and neurotransmitter dysregulation.
Broad-spectrum antiviral activity represents a particularly promising application. Pyrazolopyridine derivatives containing dimethylaminopropylamine moieties exhibit nanomolar efficacy against neurotropic enteroviruses including EV-D68, EV-A71, and CVB3 . These pathogens are clinically significant due to their association with:
Mechanistic studies indicate that dimethylaminopropylamine-containing compounds frequently target the highly conserved viral 2C protein, which plays multifaceted roles in viral replication:
The compound's structural similarity to pyrazolopyridine-based 2C inhibitors (e.g., compound 7d: EC₅₀ = 0.04 µM against EV-D68, SI > 1000) suggests analogous mechanistic potential . Thermal shift binding assays demonstrate direct interaction between dimethylaminopropylamine-containing molecules and the 2C protein, stabilizing its conformation and disrupting hexamer formation critical for function .
Beyond virology, the pharmacophore combination shows relevance to neurotransmitter systems. The dimethylamino group serves as a cationic center enabling interactions with:
Structurally similar compounds (e.g., rivastigmine, desvenlafaxine) leverage the dimethylamino group for CNS activity:
The cyclopropyl moiety may confer metabolic stability through steric hindrance of oxidative metabolism, potentially extending therapeutic effects. Computational modeling indicates the cyclopropyl group alters electron density distribution across the molecule, potentially enhancing interactions with aromatic residues in neurotransmitter binding pockets [1].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3